molecular formula C13H30I2N2O2 B13735578 2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide CAS No. 37637-72-2

2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide

Cat. No.: B13735578
CAS No.: 37637-72-2
M. Wt: 500.20 g/mol
InChI Key: MTYZOLJPVGVHRL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide is a chemical compound with the molecular formula C13H30I2N2O2 and a molecular weight of 500.1984 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide involves several steps. The synthetic route typically includes the reaction of trimethylamine with ethylene oxide to form 2-trimethylammonioethyl alcohol. This intermediate is then reacted with 3-(diethylmethylammonio)propionic acid to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide involves its ability to bind to nucleic acids. The compound intercalates between the bases of DNA and RNA, which allows it to be used as a fluorescent stain for identifying dead or damaged cells. This binding disrupts the normal function of the nucleic acids, leading to cell death .

Comparison with Similar Compounds

2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide can be compared with similar compounds such as propidium iodide and ethidium bromide:

    Propidium Iodide: Similar to this compound, propidium iodide is used as a fluorescent stain for identifying dead cells. .

    Ethidium Bromide: Ethidium bromide is another nucleic acid stain used in molecular biology. It intercalates between DNA bases and is used for visualizing DNA in gel electrophoresis. .

These comparisons highlight the unique applications and properties of this compound in scientific research.

Properties

CAS No.

37637-72-2

Molecular Formula

C13H30I2N2O2

Molecular Weight

500.20 g/mol

IUPAC Name

diethyl-methyl-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]azanium;diiodide

InChI

InChI=1S/C13H30N2O2.2HI/c1-7-15(6,8-2)10-9-13(16)17-12-11-14(3,4)5;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

MTYZOLJPVGVHRL-UHFFFAOYSA-L

Canonical SMILES

CC[N+](C)(CC)CCC(=O)OCC[N+](C)(C)C.[I-].[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.